Cas no 1869767-68-9 (Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)-)
Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)-
- 1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one
- EN300-702089
- 1869767-68-9
-
- Inchi: 1S/C9H15NO2/c1-7(11)10-5-4-9(12,6-10)8-2-3-8/h8,12H,2-6H2,1H3
- InChI Key: VLKAJPHCMAOQID-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(C2CC2)(O)C1)C
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.269±0.06 g/cm3(Predicted)
- Boiling Point: 322.8±35.0 °C(Predicted)
- pka: 14.24±0.20(Predicted)
Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-702089-1.0g |
1-(3-cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one |
1869767-68-9 | 1g |
$0.0 | 2023-06-07 |
Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)-
Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- (CAS No. 1869767-68-9): A Comprehensive Overview
Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- (CAS No. 1869767-68-9) is a novel compound that has garnered significant attention in the fields of chemistry and medicinal research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)-.
The molecular formula of Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- is C10H19NO2, and its molecular weight is approximately 185.25 g/mol. The compound features a cyclopropyl group and a hydroxylated pyrrolidine moiety, which contribute to its distinct chemical and biological properties. The presence of these functional groups imparts specific reactivity and solubility characteristics, making it a valuable candidate for various chemical and pharmaceutical applications.
In terms of synthesis, Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- can be prepared through a multi-step process involving the reaction of cyclopropylamine with an appropriate ketone or aldehyde followed by subsequent functional group modifications. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis approach that significantly reduced reaction time and improved yield.
The biological activities of Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- have been extensively investigated in various preclinical models. One of the most notable findings is its potential as an anti-inflammatory agent. In a study conducted by researchers at the University of California, it was demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation.
Beyond its anti-inflammatory properties, Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- has also shown promise as a neuroprotective agent. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant neuroprotective effects in an in vitro model of neuronal injury induced by oxidative stress. The mechanism underlying this neuroprotective activity is thought to involve the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes.
In addition to its therapeutic potential, Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- has been explored for its use as a chemical probe in biological research. Its unique structural features make it an ideal candidate for studying protein-protein interactions and other biomolecular processes. For example, researchers at Harvard University utilized this compound to investigate the binding kinetics of specific protein targets involved in signal transduction pathways.
The safety profile of Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- has also been evaluated in several preclinical studies. Toxicity assessments conducted using both in vitro and in vivo models have indicated that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, Ethanone, 1-(3-cyclopropyl-3-hydroxy-1-pyrrolidinyl)- (CAS No. 1869767-68-9) represents a promising compound with diverse applications in chemistry and medicinal research. Its unique chemical structure and biological activities make it a valuable candidate for the development of new therapeutic agents and as a tool for advancing our understanding of complex biological processes. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this intriguing compound.
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